5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with a chlorine atom at the 5-position, a nitro group at the 4-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the chlorination and nitration of pyrrole-2-carboxylic acid. The general synthetic route can be summarized as follows:
Chlorination: Pyrrole-2-carboxylic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Nitration: The chlorinated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: 5-chloro-4-amino-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid can be used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: The compound can be used to develop probes for studying biological processes involving pyrrole derivatives.
Medicine:
Drug Development: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
4-chloro-1H-pyrrole-2-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-nitro-1H-pyrrole-2-carboxylic acid: Lacks the chlorine atom, which may affect its substitution reactions and overall stability.
5-chloro-1H-pyrrole-2-carboxylic acid: Lacks the nitro group, which may influence its reduction and oxidation reactions.
Uniqueness:
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both chlorine and nitro substituents on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
886036-33-5 |
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Molecular Formula |
C5H3ClN2O4 |
Molecular Weight |
190.5 |
Purity |
95 |
Origin of Product |
United States |
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